tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16521806
InChI: InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16521806

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3
Standard InChI Key ZCPQWXSMXZWYEK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CNCC2C1=O

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture and Stereochemical Considerations

The compound’s IUPAC name, tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate , reflects its bicyclic framework comprising fused pyrrolidine and pyrrolidone rings. The tert-butyloxycarbonyl (Boc) group at position 5 acts as a protective moiety for secondary amines, a common strategy in peptide synthesis . Sources highlight stereochemical diversity, with suppliers offering enantiomeric forms such as (3aS,6aS)- and (3aR,6aR)-configurations under distinct CAS numbers: 1932432-12-6 and 1932337-40-0 . These stereoisomers are critical in asymmetric synthesis, where spatial arrangement influences biological activity and binding affinity .

Comparative Analysis of Registered CAS Numbers

CAS NumberMolecular FormulaMolecular Weight (g/mol)StereochemistrySource
1803610-19-6 C11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{3}226.28Not specifiedAK Scientific
1932432-12-6 C11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{3}226.28(3aS,6aS)Calpac Lab
1932337-40-0 C11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{3}226.28(3aR,6aR)Calpac Lab

This table underscores the prevalence of stereoisomerism in commercial samples, necessitating precise characterization for research applications .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s rigid bicyclic structure mimics natural alkaloids, making it valuable for designing kinase inhibitors and neurotransmitter analogs . For instance, pyrrolo-pyrrole derivatives are explored in:

  • Anticancer Agents: Targeting ATP-binding sites in tyrosine kinases .

  • Central Nervous System (CNS) Drugs: Modulating dopamine and serotonin receptors due to nitrogen-rich architecture .

Material Science

Future Perspectives and Research Gaps

Opportunities for Further Study

  • Stereochemical Impact: Comparative bioactivity studies of (3aS,6aS) vs. (3aR,6aR) enantiomers .

  • Green Synthesis: Developing catalytic asymmetric methods to improve yield and reduce waste .

  • Toxicological Profiling: Addressing data gaps in ecotoxicity and long-term exposure effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator